molecular formula C16H18 B8474398 2,5-Bis(2,4-cyclopentadien-1-ylidene)hexane CAS No. 39187-17-2

2,5-Bis(2,4-cyclopentadien-1-ylidene)hexane

Cat. No. B8474398
Key on ui cas rn: 39187-17-2
M. Wt: 210.31 g/mol
InChI Key: RNJHZSDAVURDQK-UHFFFAOYSA-N
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Patent
US05710297

Procedure details

In a modified reaction procedure [a], 11.0 g (96.3 mmol) of 2,5-hexanedione and 12.7 g (193 mmol) of freshly cracked cyclopentadiene are dissolved in 60 ml of methanol, the solution is cooled to 0° C., and 8.60 g (121 mmol) of pyrrolidine are added. The reaction solution is stirred at 0° C. for 90 minutes, hydrolyzed using 5 ml of glacial acetic acid and 50 ml of water, and extracted twice with 70 ml of diethyl ether in each case, and the combined organic phases are washed with saturated sodium chloride solution and dried over magnesium sulfate, giving, after removal of the solvent in vacuo, 18.0 g (89%) of the difulvene as an orange-red, oily residue.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.6 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](=O)[CH2:3][CH2:4][C:5](=O)[CH3:6].[CH:9]1[CH2:13][CH:12]=[CH:11][CH:10]=1.N1[CH2:18][CH2:17][CH2:16][CH2:15]1.[C:19](O)(=O)C>CO.O>[C:10]1(=[C:2]([CH2:3][CH2:4][C:5](=[C:6]2[CH:18]=[CH:17][CH:16]=[CH:15]2)[CH3:19])[CH3:1])[CH:9]=[CH:13][CH:12]=[CH:11]1

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
CC(CCC(C)=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC1
Step Two
Name
Quantity
8.6 g
Type
reactant
Smiles
N1CCCC1
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
60 mL
Type
solvent
Smiles
CO
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction solution is stirred at 0° C. for 90 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted twice with 70 ml of diethyl ether in each case
WASH
Type
WASH
Details
the combined organic phases are washed with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
giving
CUSTOM
Type
CUSTOM
Details
after removal of the solvent in vacuo, 18.0 g (89%) of the difulvene as an orange-red, oily residue

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
Smiles
C1(C=CC=C1)=C(C)CCC(C)=C1C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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